2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine
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Overview
Description
2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a pyrrolidinyl group
Mechanism of Action
Target of Action
The compound (2-(Cyclopropylmethoxy)pyridin-4-yl)(pyrrolidin-1-yl)methanone is a derivative of pyrrolidine . Pyrrolidine derivatives have been shown to have a wide range of biological activities and target selectivity . .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner due to its specific structural features.
Biochemical Pathways
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which share structural similarities with the compound , have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes . This suggests that the compound may have similar effects on these biochemical pathways.
Pharmacokinetics
It is known that the pyrrolidine ring, a key component of this compound, contributes to the three-dimensional coverage of the molecule , which may influence its pharmacokinetic properties.
Result of Action
It is known that pyrrolidine derivatives have a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its specific structural features and the environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the cyclopropylmethoxy group through nucleophilic substitution reactions. The pyrrolidinyl group is then introduced via amination reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the cyclopropylmethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-3-(cyclopropylmethoxy)pyridin-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a hydrogen atom on the pyridine ring.
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyrimidin-2-yloxy group instead of a pyrrolidinyl group.
Uniqueness
The uniqueness of 2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-7-1-2-8-16)12-5-6-15-13(9-12)18-10-11-3-4-11/h5-6,9,11H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXMRHIWJPVFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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